molecular formula C15H17NO B14133749 3-(3,5-Dimethylphenoxy)-4-methylaniline

3-(3,5-Dimethylphenoxy)-4-methylaniline

Cat. No.: B14133749
M. Wt: 227.30 g/mol
InChI Key: IFRGQEJDAGAWGD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)-4-methylaniline is an organic compound with a complex structure that includes a phenoxy group and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenoxy)-4-methylaniline typically involves the reaction of 3,5-dimethylphenol with appropriate aniline derivatives. One common method includes the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propane diol in the presence of a base, followed by further reactions to introduce the aniline group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenoxy)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3,5-Dimethylphenoxy)-4-methylaniline has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-(3,5-Dimethylphenoxy)-4-methylaniline is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and aniline groups. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one: Similar structure but with a chromenone ring.

    3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: Another chromenone derivative with an ethyl group.

    3-(2-Chlorophenoxy)-7-hydroxy-4H-chromen-4-one: Contains a chlorophenoxy group instead of a dimethylphenoxy group.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-4-methylaniline

InChI

InChI=1S/C15H17NO/c1-10-6-11(2)8-14(7-10)17-15-9-13(16)5-4-12(15)3/h4-9H,16H2,1-3H3

InChI Key

IFRGQEJDAGAWGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC(=CC(=C2)C)C

Origin of Product

United States

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